molecular formula C6H7NO2S B1331330 (S)-2-Thienylglycine CAS No. 43189-45-3

(S)-2-Thienylglycine

Cat. No. B1331330
CAS RN: 43189-45-3
M. Wt: 157.19 g/mol
InChI Key: XLMSKXASROPJNG-RXMQYKEDSA-N
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Description

(S)-2-Thienylglycine is a nonproteinogenic amino acid, which means it is not typically found in proteins but can have significant biological and chemical applications. The interest in such amino acids lies in their potential to serve as building blocks for the synthesis of peptides and other organic compounds that can exhibit unique structural and functional properties.

Synthesis Analysis

The synthesis of enantiomerically pure (S)-2-Thienylglycine has been described in the literature. One approach involves the preparation of amino nitriles from thiophenecarbaldehyde and a chiral auxiliary, followed by crystallization to obtain diastereomerically pure compounds that lead to the desired enantiomerically pure amino acids . This method demonstrates the importance of chiral synthesis in obtaining compounds with specific stereochemistry, which is crucial for their biological activity and their application in the design of peptides and other molecules.

Molecular Structure Analysis

The molecular structure of intermediates in the synthesis of (S)-2-Thienylglycine, such as Schiff's bases, has been confirmed by X-ray structure analyses. These analyses revealed the E-configuration of the C=N bond and its chiral shielding by a phenyl substituent at C4 . Understanding the molecular structure is essential for predicting the reactivity and interaction of (S)-2-Thienylglycine with other molecules, which is particularly relevant in the design of peptides and metal coordination complexes.

Chemical Reactions Analysis

(S)-2-Thienylglycine can participate in various chemical reactions due to its functional groups. For instance, the amino group can be involved in the formation of peptide bonds, while the thienyl group can take part in electrophilic aromatic substitution reactions. Additionally, the carboxylic acid group provides the potential for esterification and amidation reactions, which are fundamental in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Thienylglycine, such as solubility, melting point, and reactivity, are determined by its molecular structure. The presence of the thienyl group can influence the compound's aromaticity and electron distribution, affecting its chemical behavior. The amino and carboxylic acid groups contribute to the compound's acidity and basicity, which are important parameters in solubility and reactivity in different environments.

Scientific Research Applications

“(S)-2-Thienylglycine” is a specialty product used in proteomics research . It’s also known as Boc-(S)-2-thienylglycine . The compound has a molecular weight of 257.31 and its empirical formula is C11H15NO4S . It’s typically stored at temperatures between 2-8°C .

This compound is often used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are naturally occurring biological molecules. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds.

Safety And Hazards

This would involve a discussion of the compound’s toxicity, any safety precautions that need to be taken when handling it, and how to dispose of it safely.


Future Directions

This would involve a discussion of areas of ongoing research involving the compound, such as new synthetic methods, new reactions, or new applications.


To get specific information about “(S)-2-Thienylglycine”, I would recommend consulting scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use online resources like Google Scholar, PubMed, and others to find articles. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(2S)-2-amino-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMSKXASROPJNG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314615
Record name L-α-(2-Thienyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Thienylglycine

CAS RN

43189-45-3
Record name L-α-(2-Thienyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-(2-Thienyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-thienylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Each thus obtained N-carbamoyl-2-(2-thienyl)glycine was subjected to decarbamoylation by reacting it with nitrous acid to give 2-(2-thienyl)glycine as follows: To a mixture of 5.0 g. of N-carbamoyl-D-(2-thienyl)glycine, 10 ml. of conc. HCl and a 100 ml. of a 50% aqueous acetic acid, 8.6 g. of a 20% aqueous solution of NaNO2 was added at 10° C. with stirring. After the completion of adding NaNO2, the reaction was carried out at 10° C. for 2 hours. The formed D-2-(2-thienyl)glycine was isolated by adsorption on an anion-exchange resin (commercially available under the registered trademark "Amberlite IR-120B" made by Rohm & Haas Co.) followed by elution with ammonia water. The fraction obtained was concentrated and neutralized with hydrochloric acid. D-2-(2-thienyl)glycine was collected and recrystallized from an aqueous ethanol. The amount of the obtained D-2-(2-thienyl)glycine was 2.9 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Török, R Berkecz, A Péter - Journal of Chromatography A, 2006 - Elsevier
The retention of enantiomers of chiral analytes, ie α-substituted glycine analogs, on a quinine-based anion-exchanger chiral stationary phase was studied in the temperature range of 5–…
Number of citations: 18 www.sciencedirect.com
GAM Giardina, HM Sarau, C Farina… - Journal of medicinal …, 1997 - ACS Publications
A novel class of potent and selective non-peptide neurokinin-3 (NK-3) receptor antagonists, featuring the 4-quinolinecarboxamide framework, has been designed based upon …
Number of citations: 111 pubs.acs.org
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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